Cas no 727652-10-0 (2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde)

2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile heterocyclic compound featuring a fused imidazopyridine core with a biphenyl substituent and an aldehyde functional group. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. The aldehyde moiety offers reactivity for further derivatization, enabling applications in cross-coupling reactions, condensation, or nucleophilic addition. The biphenyl group enhances rigidity and π-conjugation, which may be beneficial in materials science or drug design. This compound’s well-defined purity and stability under standard conditions ensure reproducibility in research and industrial applications. Its utility spans medicinal chemistry, materials science, and agrochemical development.
2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde structure
727652-10-0 structure
Product name:2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS No:727652-10-0
MF:C21H16N2O
MW:312.364544868469
CID:5059398

2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
    • 2-Biphenyl-4-yl-7-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde
    • 2-([1,1'-Biphenyl]-4-yl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
    • 2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
    • Inchi: 1S/C21H16N2O/c1-15-11-12-23-19(14-24)21(22-20(23)13-15)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3
    • InChI Key: XYCGNDRTIFSXSH-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C2C=CC(C3C=CC=CC=3)=CC=2)N=C2C=C(C)C=CN12

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 426
  • Topological Polar Surface Area: 34.4
  • XLogP3: 5.2

2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM286893-1g
2-([1,1'-Biphenyl]-4-yl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
727652-10-0 97%
1g
$551 2023-01-07
Crysdot LLC
CD11066232-1g
2-([1,1'-Biphenyl]-4-yl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
727652-10-0 97%
1g
$583 2024-07-18
Chemenu
CM286893-1g
2-([1,1'-Biphenyl]-4-yl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
727652-10-0 97%
1g
$551 2021-08-18

Additional information on 2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Introduction to 2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 727652-10-0)

2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 727652-10-0, belongs to the class of heterocyclic aromatic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a biphenyl moiety, an imidazo[1,2-a]pyridine core, and a formyl group at the 3-position, making it a versatile scaffold for further chemical modifications and biological evaluations.

The biphenyl ring in 2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde contributes to its unique electronic and steric properties, which can influence its interactions with biological targets. This feature is particularly valuable in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical cellular pathways. The presence of the methylimidazo[1,2-a]pyridine core further enhances its potential as a pharmacophore, as this motif has been extensively studied for its role in modulating various biological processes.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The formyl group at the 3-position of this molecule serves as a reactive handle for further functionalization, allowing chemists to explore modifications that could improve solubility, bioavailability, and target specificity. This adaptability makes 2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde a promising candidate for use in medicinal chemistry campaigns aimed at identifying new drugs.

In the context of contemporary research, this compound has been investigated for its potential role in modulating pathways associated with inflammation and cancer. Studies have suggested that derivatives of imidazo[1,2-a]pyridine can exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, the biphenyl moiety may contribute to enhanced binding affinity by providing additional contact points with biological targets.

The synthesis of 2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the biphenyl and imidazo[1,2-a]pyridine moieties.

The pharmacological evaluation of 2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde has revealed several interesting properties. In vitro studies have demonstrated its ability to interact with proteins involved in cell signaling and proliferation. Notably, this compound has shown promise in inhibiting the activity of certain kinases that are overexpressed in cancer cells. These findings align with the broader trend in oncology research toward developing targeted therapies that exploit specific molecular vulnerabilities.

Furthermore, the structural features of this molecule make it an attractive candidate for computational studies aimed at understanding its binding interactions at the molecular level. Molecular docking simulations have been employed to predict how 2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde might bind to various protein targets. These simulations provide valuable insights into the compound's binding affinity and mode of action, guiding further experimental validation.

The potential therapeutic applications of 2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde extend beyond oncology. Research is ongoing to explore its efficacy in treating neurological disorders and infectious diseases. The compound's ability to modulate key cellular pathways suggests that it could serve as a lead compound for developing treatments against conditions such as Alzheimer's disease and viral infections.

In conclusion, 2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 727652-10) is a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of chemical features positions it as a valuable tool for drug discovery efforts aimed at addressing various human diseases. As our understanding of molecular mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics.

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